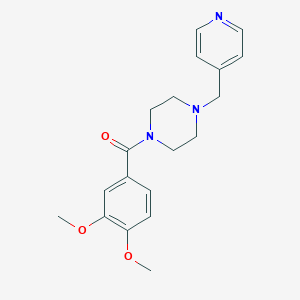
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine, also known as TCB-2, is a synthetic compound that belongs to the family of piperazine derivatives. It has gained attention in the scientific community due to its potential use in the treatment of psychiatric disorders such as depression and anxiety. TCB-2 is a potent serotonin receptor agonist that binds to the 5-HT2A receptor, which is responsible for regulating mood, cognition, and perception.
Wirkmechanismus
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. The 5-HT2A receptor is responsible for regulating mood, cognition, and perception. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine binds to this receptor and activates it, which leads to an increase in the release of serotonin. This increase in serotonin levels is thought to be responsible for the anxiolytic and antidepressant effects of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine are mainly due to its interaction with the 5-HT2A receptor. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood and anxiety. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine also has anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is its potency as a serotonin receptor agonist. This property makes it a useful tool for studying the role of serotonin in regulating mood and anxiety. However, one of the limitations of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is its potential toxicity. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been shown to have neurotoxic effects in animal models, which limits its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One potential direction is the development of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine analogs that have improved efficacy and reduced toxicity. Another direction is the study of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in human clinical trials for the treatment of psychiatric disorders such as depression and anxiety. Finally, the role of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in regulating other neurotransmitters and their receptors could be studied to gain a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with thionyl chloride to form 2,5-dimethoxybenzyl chloride. The final step involves the reaction of 2,5-dimethoxybenzyl chloride with 2-thiophenecarbonyl piperazine to form 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential use in the treatment of psychiatric disorders such as depression and anxiety. Several studies have shown that 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has anxiolytic and antidepressant effects in animal models. 1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has also been shown to increase the release of serotonin, which is a neurotransmitter that plays a crucial role in regulating mood and anxiety.
Eigenschaften
Produktname |
1-(2,5-Dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Molekularformel |
C18H22N2O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-5-6-16(23-2)14(12-15)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3 |
InChI-Schlüssel |
CDOPXJROUYJWKU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)

![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)